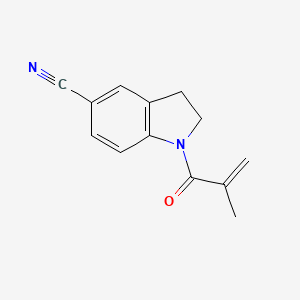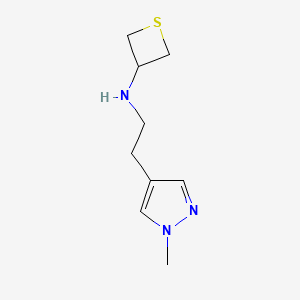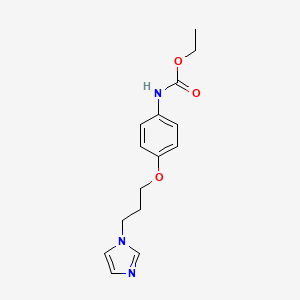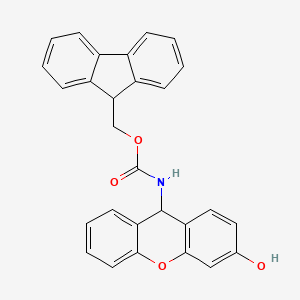![molecular formula C10H14BrN3O B12945404 2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-67-5](/img/structure/B12945404.png)
2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a bromine atom, a piperidine ring, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole or piperidine rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of imidazole-containing compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the imidazole ring can interact with active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of an imidazole ring.
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone: This is the precursor compound without the bromine atom.
Uniqueness
2-Bromo-1-(2-(piperidin-1-yl)-1H-imidazol-4-yl)ethanone is unique due to the presence of both a bromine atom and an imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88723-67-5 |
|---|---|
Molekularformel |
C10H14BrN3O |
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
2-bromo-1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C10H14BrN3O/c11-6-9(15)8-7-12-10(13-8)14-4-2-1-3-5-14/h7H,1-6H2,(H,12,13) |
InChI-Schlüssel |
NHYRFHYWBGWNCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC=C(N2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)


![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)

![9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)
![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)

![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)

